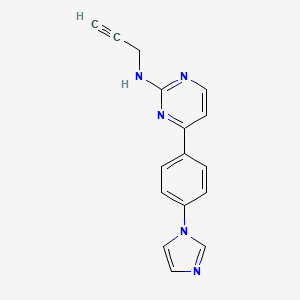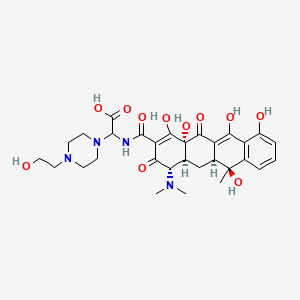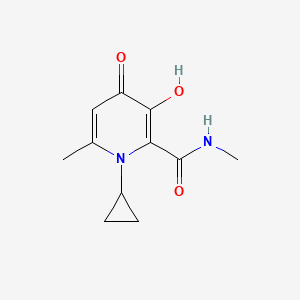
AS101
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is structurally similar to cisplatin and exhibits immunostimulatory, anti-inflammatory, and anti-tumor properties . This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and immunology.
Wissenschaftliche Forschungsanwendungen
Ammoniumtrichlorotellurat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz bei der Synthese anderer Tellurverbindungen und als Katalysator in organischen Reaktionen verwendet.
Biologie: Untersucht wegen seiner immunmodulatorischen Wirkungen, insbesondere zur Steigerung der Immunantwort.
Industrie: Wird bei der Entwicklung neuer Materialien und als Bestandteil in verschiedenen industriellen Prozessen eingesetzt.
5. Wirkmechanismus
Ammoniumtrichlorotellurat übt seine Wirkungen durch Induktion der Produktion von Koloniestimulierenden Faktoren (CSF), Interleukin-2 (IL-2) und IL-2-Rezeptoren aus. Dies wird erreicht durch die Erhöhung des Kalziumionen-Einstroms durch die Zellmembran, was wiederum zur Aktivierung von Makrophagen und Granulozyten führt {_svg_3}. Die Verbindung inhibiert auch die Autokrin-Schleife des Tumor-Interleukin-10, wodurch Tumore für Chemotherapie sensibilisiert werden .
Ähnliche Verbindungen:
Cisplatin: Ein Platin-basiertes Chemotherapeutikum mit ähnlichen Antitumor-Eigenschaften.
Ammoniumhexachlorotellurat: Eine weitere Tellur-basierte Verbindung mit unterschiedlichen chemischen Eigenschaften und Anwendungen.
Einzigartigkeit: Ammoniumtrichlorotellurat ist einzigartig durch seine Kombination aus immunostimulatorischen, entzündungshemmenden und Antitumor-Eigenschaften.
Wirkmechanismus
Target of Action
AS101, also known as Ammonium trichloro (dioxoethylene-O,O’) tellurate, primarily targets the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4) . This integrin molecule plays a fundamental role in the recruitment of leukocytes in inflammation . This compound also interacts with the histone deacetylase, SIRT1, which plays a major role in glucose regulation and lipid metabolism .
Mode of Action
This compound interacts with its targets in a unique way. It has been demonstrated that this compound quickly activates in an aqueous milieu, producing TeOCl3−, which likely represents the pharmacologically active species . This compound inhibits the activity of the VLA-4 integrin by redox inactivation of adjacent thiols in the exofacial domain of VLA-4 . This results in a decrease of inflammatory cytokines and chemokines produced in the glomeruli of diseased rats, resulting in decreased further macrophage recruitment .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the proteolytic activity of caspase 1, inhibits IL-10 synthesis, and potentiates IL-1α, IL-2, and TNFα release . This compound also reduces the levels of p-AKT, increases levels of PTEN, and decreases p-GSK3β and p-FoxO3a expression . These changes affect the polarization of retina-specific T cells towards Th1 or Th17 lineage .
Pharmacokinetics
It is remarkable for its lack of toxicity , suggesting good bioavailability and tolerability.
Result of Action
This compound has profound molecular and cellular effects. It reduces the number of CD49d+ inflammatory monocyte/macrophage cells in the spinal cord . It also reduces the infiltration of CD4+ and CD49+/VLA4 T cells . In addition, this compound treatment results in apoptosis in T cells from MS patients .
Action Environment
The action of this compound can be influenced by environmental factors such as stress or trauma . .
Safety and Hazards
AS101 is described as toxic and contains a pharmaceutically active ingredient . It’s recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It’s also noted that this compound is a moderate to severe irritant to the skin and eyes .
Zukünftige Richtungen
AS101 has been repurposed as an antimicrobial agent against Carbapenem-Resistant Acinetobacter baumannii (CRAB), and it’s suggested that this compound is an ideal candidate for further testing in future studies . It has also been suggested that this compound could be useful in increasing the qualitative potential of bone marrow used for autologous transplantation after purging with ASTA-Z .
Biochemische Analyse
Biochemical Properties
AS101 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary biochemical properties is the inhibition of interleukin-1 beta (IL-1β) and the suppression of signal transducer and activator of transcription 3 (STAT3) phosphorylation . This compound also inhibits caspase-1, which is involved in the inflammatory response. These interactions highlight its potential in treating autoimmune diseases and certain malignancies .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce the accumulation of reactive oxygen species (ROS) and disrupt cell membranes, leading to cell death in bacterial cells . Additionally, this compound affects immune cells by modulating cytokine production and inhibiting inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits IL-1β, preventing the activation of downstream signaling pathways that lead to inflammation . It also inhibits caspase-1, reducing the production of pro-inflammatory cytokines. Furthermore, this compound induces the accumulation of ROS, which disrupts bacterial cell membranes and leads to cell death . These mechanisms collectively contribute to its antimicrobial and immunomodulatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that this compound maintains its antimicrobial activity over extended periods, while in vivo studies using mouse models have demonstrated its effectiveness in treating infections over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent antimicrobial activity, with higher doses leading to increased bacterial cell death . At high doses, this compound can exhibit cytotoxic effects, with a 50% cytotoxicity observed at approximately 150 µg/mL . It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways influenced by this compound is the production of ROS, which plays a crucial role in its antimicrobial activity . Additionally, this compound’s inhibition of caspase-1 and modulation of cytokine production highlight its involvement in inflammatory and immune response pathways . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to accumulate in specific cellular compartments, such as the cytoplasm and cell membrane, is crucial for its antimicrobial activity . The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and cell membrane, where it exerts its antimicrobial effects by inducing ROS accumulation and disrupting cell membranes . Additionally, this compound’s inhibition of caspase-1 and modulation of cytokine production occur within specific cellular compartments, contributing to its immunomodulatory effects . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium trichlorotellurate can be synthesized through the reaction of tellurium tetrachloride with ammonium chloride in an aqueous medium. The reaction typically proceeds as follows:
TeCl4+2NH4Cl→(NH4)2TeCl6
Industrial Production Methods: The industrial production of ammonium trichlorotellurate involves the large-scale reaction of tellurium tetrachloride with ammonium chloride under controlled conditions to ensure high yield and purity. The reaction is carried out in a reactor with continuous stirring and temperature control to optimize the reaction rate and product quality.
Analyse Chemischer Reaktionen
Reaktionstypen: Ammoniumtrichlorotellurat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu höheren Oxidationsstufen von Tellur oxidiert werden.
Reduktion: Es kann zu niedrigeren Oxidationsstufen oder elementarem Tellur reduziert werden.
Substitution: Es kann Substitutionsreaktionen mit anderen Halogeniden oder Liganden eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Hydrazin.
Substitution: Halogenid-Austauschreaktionen unter Verwendung von Halogenidsalzen oder Liganden in wässrigen oder organischen Lösungsmitteln.
Hauptprodukte:
Oxidation: Tellurverbindungen mit höherer Oxidationsstufe.
Reduktion: Elementares Tellur oder Tellurverbindungen mit niedrigerer Oxidationsstufe.
Substitution: Verschiedene Tellurhalogenide oder Liganden-substituierte Tellurverbindungen.
Vergleich Mit ähnlichen Verbindungen
Cisplatin: A platinum-based chemotherapy drug with similar anti-tumor properties.
Ammonium hexachlorotellurate: Another tellurium-based compound with different chemical properties and applications.
Uniqueness: Ammonium trichlorotellurate is unique due to its combination of immunostimulatory, anti-inflammatory, and anti-tumor properties.
Eigenschaften
CAS-Nummer |
106566-58-9 |
|---|---|
Molekularformel |
C2H4Cl3O2Te- |
Molekulargewicht |
294.0 g/mol |
IUPAC-Name |
ethane-1,2-diolate;tellurium(4+);trichloride |
InChI |
InChI=1S/C2H4O2.3ClH.Te/c3-1-2-4;;;;/h1-2H2;3*1H;/q-2;;;;+4/p-3 |
InChI-Schlüssel |
AGZDZTOMXZEDLY-UHFFFAOYSA-K |
SMILES |
Cl[Te-]1(Cl)(Cl)OCCO1.[NH4+] |
Kanonische SMILES |
C(C[O-])[O-].[Cl-].[Cl-].[Cl-].[Te+4] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AS-101; IVX-Q-101; PRX-0001; PRX-0002; PRX-001; WAX-120337; IVXQ-101; AS101; IVXQ101; PRX0001; PRX0002; PRX001; WAX120337; AS 101; IVX Q 101; PRX 0001; PRX 0002; PRX 001; WAX 120337; IVXQ 101; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)
![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)







